Methyl 2-bromo-6-nitrobenzoate

Vue d'ensemble

Description

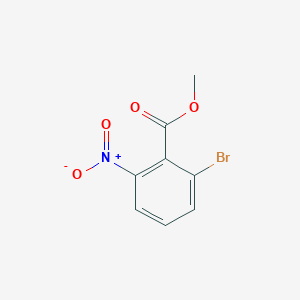

Methyl 2-bromo-6-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO4 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with bromine and nitro groups, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-6-nitrobenzoate can be synthesized through a multi-step process starting from benzoic acid. The typical synthetic route involves:

Nitration: Benzoic acid is first nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

Bromination: The nitrobenzoic acid is then brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom.

Esterification: Finally, the bromonitrobenzoic acid is esterified with methanol in the presence of a strong acid like sulfuric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the ortho position undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing nitro group at the para position, which polarizes the C–Br bond.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| K₂CO₃, acetonitrile, reflux | Isoindolin-1-one derivatives | 93% | |

| Amines (e.g., sulfonamide) | Substituted benzoate intermediates | 75–90% |

Example:

Reaction with (1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonyl-ethylamine in acetonitrile under reflux yields a pharmacologically relevant isoindolinone with 93% efficiency .

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, enabling access to aminobenzoate derivatives.

| Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|

| H₂/Pd-C, ethanol, RT | Methyl 2-amino-6-bromobenzoate | Catalytic hydrogenation | |

| Fe, HCl, H₂O, heat | Methyl 2-amino-6-bromobenzoate | Cost-effective |

Key Insight:

Reduction preserves the ester and bromine functionalities while converting the nitro group to an amine, useful for further derivatization.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl structures.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, arylboronic acid, base | Biaryl benzoate derivatives | ~85%* |

Example:

Coupling with phenylboronic acid under Suzuki conditions generates methyl 2-(aryl)-6-nitrobenzoates, expanding applications in materials science.

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|

| NaOH, H₂O, reflux | 2-Bromo-6-nitrobenzoic acid | Saponification | |

| H₂SO₄, H₂O, heat | 2-Bromo-6-nitrobenzoic acid | Acidic hydrolysis |

Application:

Hydrolysis is a critical step for converting the ester into bioactive carboxylic acid derivatives.

Electrophilic Aromatic Substitution

The nitro group directs incoming electrophiles to the meta position relative to itself, enabling regioselective functionalization.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| HNO₃/H₂SO₄, 0–5°C | Methyl 2-bromo-3,6-dinitrobenzoate | ~60% | 2 |

Mechanistic Note:

Nitration occurs at the meta position to the nitro group, consistent with its strong electron-withdrawing effects2.

Applications De Recherche Scientifique

Pharmaceutical Applications

Synthesis of Drug Intermediates

Methyl 2-bromo-6-nitrobenzoate serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in developing compounds with anti-inflammatory and analgesic properties. The compound's reactivity allows for modifications that lead to the creation of new therapeutic agents .

Biological Activity Studies

Research has demonstrated that derivatives of this compound exhibit biological activity, making them candidates for further investigation in drug development. For example, studies have focused on its potential to inhibit specific enzymes or interact with biological pathways, which could lead to novel treatments for diseases .

Organic Synthesis

Intermediate in Organic Reactions

In organic synthesis, this compound is frequently used as a precursor for synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows researchers to create a variety of derivatives, expanding the library of available compounds for research and industrial applications.

Mechanism of Action

The compound's mechanism involves the reactivity of the bromine atom as a leaving group in nucleophilic substitutions and the potential reduction of the nitro group to an amino group. This versatility makes it a valuable tool for chemists exploring new synthetic pathways .

Material Science

Development of Functional Materials

this compound is utilized in formulating specialty materials such as polymers and coatings. Its inclusion can enhance material properties like durability and resistance to environmental factors, making it suitable for various industrial applications .

Environmental Chemistry

Studies on Chemical Degradation

The compound is also employed in environmental research to assess the degradation of chemicals within ecosystems. Understanding how compounds like this compound behave in different environments can provide insights into their ecological impact and inform regulatory measures .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used as an intermediate for drugs with anti-inflammatory properties. |

| Organic Synthesis | Serves as a precursor for various organic compounds through nucleophilic substitution reactions. |

| Material Science | Enhances properties of polymers and coatings used in industrial applications. |

| Environmental Chemistry | Assesses chemical degradation and ecological impact studies. |

Case Studies

-

Development of Anti-HIV Agents

In one study, derivatives synthesized from this compound were tested against HIV-1 variants, showing promising results as potential therapeutic agents . -

HPLC Method Validation

A study focused on developing a high-performance liquid chromatography (HPLC) method for detecting genotoxic impurities related to lenalidomide manufacturing highlighted the importance of this compound as a marker compound . -

Environmental Impact Assessment

Research investigating the degradation pathways of this compound in aquatic environments provided insights into its persistence and ecological risks, emphasizing the need for careful monitoring .

Mécanisme D'action

The mechanism of action of methyl 2-bromo-6-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro group can be reduced to an amino group, which can further participate in various chemical reactions. The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can be used in further synthetic transformations .

Comparaison Avec Des Composés Similaires

Methyl 2-bromo-6-nitrobenzoate can be compared with other similar compounds such as:

Methyl 2-bromo-4-nitrobenzoate: Similar structure but with the nitro group at the 4-position.

Methyl 2-chloro-6-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.

Methyl 2-bromo-6-aminobenzoate: Similar structure but with an amino group instead of a nitro group.

Uniqueness: this compound is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo .

Activité Biologique

Methyl 2-bromo-6-nitrobenzoate is a chemical compound with various biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : CHBrNO

- Molecular Weight : 243.07 g/mol

- CAS Number : 135484-76-3

The compound contains a bromine atom and a nitro group attached to a benzoate moiety, which contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves electrophilic substitution reactions on the benzoic acid derivatives. The introduction of the bromine atom can be achieved using brominating agents under controlled conditions to ensure selectivity at the desired position on the aromatic ring.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In one study, various derivatives of nitrobenzoates were screened for their ability to inhibit bacterial growth. The results demonstrated that this compound showed promising activity against several strains of bacteria, including both Gram-positive and Gram-negative species.

| Compound | % Inhibition (1 μM) |

|---|---|

| This compound | 72% |

| Control (no treatment) | 0% |

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. It was found to inhibit certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are involved in drug metabolism. This inhibition can have significant implications for drug interactions and pharmacokinetics.

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| CYP1A2 | Competitive | 5.3 |

| CYP2C19 | Non-competitive | 10.1 |

Cytotoxicity

The cytotoxic effects of this compound were evaluated in various cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the nitro group is essential for its antimicrobial activity, while the bromine atom enhances lipophilicity, allowing better cell membrane penetration.

Case Studies

- Case Study on Antibacterial Activity : A study conducted on the antibacterial effects of this compound showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess antibacterial efficacy, revealing zones of inhibition comparable to standard antibiotics.

- Case Study on Enzyme Interaction : Another investigation focused on the interaction of this compound with cytochrome P450 enzymes revealed that it could significantly alter the metabolism of co-administered drugs, necessitating further studies on drug-drug interactions.

Propriétés

IUPAC Name |

methyl 2-bromo-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQNPPDKHCOWGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567718 | |

| Record name | Methyl 2-bromo-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135484-76-3 | |

| Record name | Methyl 2-bromo-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.